5-Ethyl-6-(3-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
5-Ethyl-6-(3-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-(3-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with 3-methoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-(3-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of alkylated quinazoline derivatives.
Scientific Research Applications
5-Ethyl-6-(3-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Ethyl-6-(3-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler structure with similar biological activities.
Quinazolinone: Known for its broad spectrum of pharmacological activities.
Benzimidazole: Shares the benzimidazole core structure and exhibits similar biological properties
Uniqueness
5-Ethyl-6-(3-methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21N3O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-ethyl-6-(3-methoxyphenyl)-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C23H21N3O/c1-3-25-20-13-6-4-11-18(20)22-24-19-12-5-7-14-21(19)26(22)23(25)16-9-8-10-17(15-16)27-2/h4-15,23H,3H2,1-2H3 |
InChI Key |
MBPIAHWUSUKDGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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